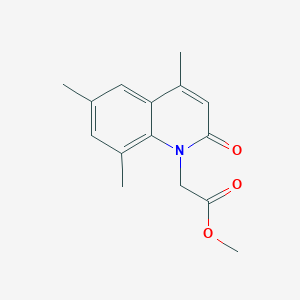
methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate belongs to a class of organic compounds known for their complex quinoline structures and diverse chemical properties.
Synthesis Analysis
- A study by Jiang Hong (2006) describes the synthesis of similar methyl trimethyl quinoline derivatives using aromatic aldehydes, dimedone, and methyl acetoacetate under microwave irradiation, offering a method with short reaction time, high yields, and environmental friendliness (Jiang Hong, 2006).
Molecular Structure Analysis
- J. Mague et al. (2017) studied a structurally similar compound, revealing details about the molecular orientation and hydrogen bonding patterns that can be informative for understanding the structural aspects of this compound (J. Mague et al., 2017).
Chemical Reactions and Properties
- A. Saeed et al. (2014) conducted a study on the reactivity of a similar compound, which could give insights into the potential chemical reactions and properties of this compound (A. Saeed et al., 2014).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and density, can be inferred from similar compounds studied in the literature. For example, the work by M. Pereira et al. (1989) on cyclopalladated compounds provides useful insights into these aspects (M. Pereira et al., 1989).
Chemical Properties Analysis
- The chemical properties, such as reactivity with other compounds, stability, and functional group interactions, can be deduced from studies like that of Yingwen Chen et al. (2017), who explored the synthesis of related isoquinolin derivatives (Yingwen Chen et al., 2017).
Scientific Research Applications
Structural Analysis and Synthesis
- The crystal structure and Hirshfeld surface analysis of similar compounds, like ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, provide insight into the molecular interactions and stability of oxoquinoline-based compounds (Baba et al., 2019).
Chemical Synthesis and Characterization
- Research on the synthesis of various quinoline derivatives, such as methyl 2-(quinolin-8-yloxy) acetate, reveals the methods for creating structurally complex and functionally diverse molecules (Saeed et al., 2014).
Antibacterial Properties
- The antibacterial activity of related compounds, like phenyl-2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, highlights the potential of oxoquinolin derivatives in combating bacterial infections (Sri et al., 2014).
Novel Derivatives and Medical Research
- The creation of novel hydrazone derivatives from compounds like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, used in medical research for developing new therapeutic agents, demonstrates the versatility of oxoquinoline compounds (Al-ALAAF & Al-iraqi, 2021).
Radical-Scavenging Activity
- Studies on the radical-scavenging and antimicrobial activities of quinoline derivatives, like (2-chloroquinolin-3-yl)methyl acetate, contribute to the understanding of their potential antioxidant properties (Tabassum et al., 2014).
Application in Osteoarthritis Research
- A compound with a similar structure, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, has been identified as a potential drug candidate targeting MMP and ADAMTS in osteoarthritis research, underscoring the therapeutic potential of oxoquinoline derivatives (Inagaki et al., 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4,6,8-trimethyl-2-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-11(3)15-12(6-9)10(2)7-13(17)16(15)8-14(18)19-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXCAYXFXACTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

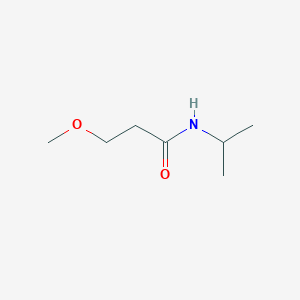
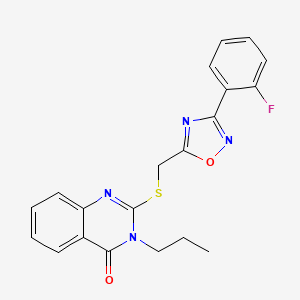

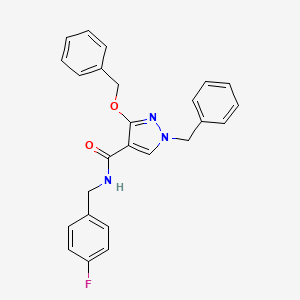
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)
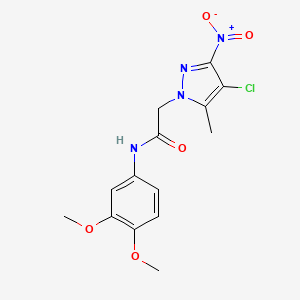
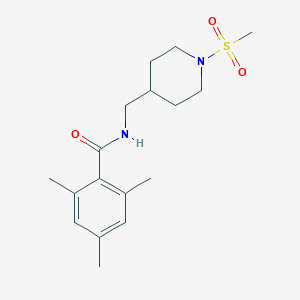
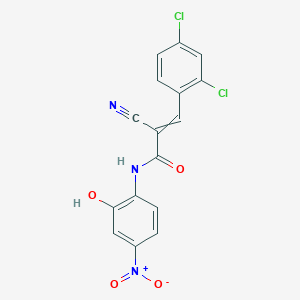
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

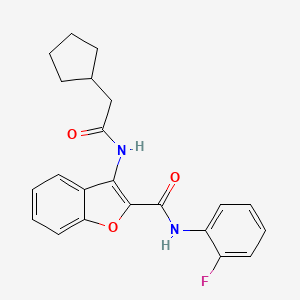
![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)
![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)